Pirarubicin

描述

Classification as an Anthracycline Derivative

Pirarubicin is classified as an anthracycline antibiotic. nbinno.compatsnap.com It is a semi-synthetic derivative of doxorubicin (B1662922), one of the most well-known and widely used anthracyclines. patsnap.comnih.gov The core structure of anthracyclines consists of a tetracyclic aglycone, known as an anthracyclinone, which is attached to a sugar moiety. This compound, also known as (2''R)-4'-O-tetrahydropyranyl adriamycin (THP), is structurally an analogue of doxorubicin. mims.comiiarjournals.org This chemical modification was designed to alter its pharmacological properties, including its uptake by cells and its toxicity profile. nih.govnih.gov Like other anthracyclines such as daunorubicin, epirubicin (B1671505), and idarubicin, this compound's primary mechanism of action involves interaction with cellular DNA. wikipedia.org

The fundamental mechanism through which this compound exerts its cytotoxic effects is characteristic of the anthracycline class. It intercalates into the DNA of cancer cells, meaning it inserts itself between the base pairs of the DNA double helix. nbinno.compatsnap.comwikipedia.org This physical obstruction interferes with the processes of DNA replication and transcription. nbinno.com Furthermore, this compound is a potent inhibitor of topoisomerase II, an enzyme essential for managing the topological state of DNA during cell replication. nbinno.compatsnap.comwikipedia.orgtoku-e.com By inhibiting this enzyme, this compound leads to the accumulation of DNA strand breaks, which ultimately triggers programmed cell death, or apoptosis, in rapidly dividing cancer cells. nbinno.com

Overview of Preclinical Research Significance

The preclinical research significance of this compound is highlighted by its distinct properties observed in laboratory and animal studies, which suggest potential advantages over its parent compound, doxorubicin. A key finding is its rapid cellular uptake; this compound is incorporated into tumor cells at a rate approximately 170 times faster than doxorubicin. nih.goviiarjournals.orgnih.gov This enhanced uptake may contribute to its potent anti-tumor activity.

Preclinical investigations have explored this compound's efficacy in various cancer models. In vitro studies have demonstrated its cytotoxicity against a range of human cancer cell lines, including those of the bladder, colon, breast, and leukemia. iiarjournals.orgnih.govnih.gov For instance, one study investigated its effects on HL-60 leukemia cells and a hydrogen peroxide-resistant variant, HP100 cells. iiarjournals.org The results indicated that this compound-induced apoptosis is mediated through the generation of hydrogen peroxide. iiarjournals.org

In vivo studies using animal models have further substantiated its anti-tumor potential. Research in rat models of bladder cancer and murine models of liver metastases has shown significant tumor suppression. nih.govnih.gov Notably, some preclinical evidence suggests that this compound is less cardiotoxic than doxorubicin, a dose-limiting side effect of many anthracyclines. nih.govwikipedia.org Furthermore, it has shown activity against some doxorubicin-resistant cell lines, indicating its potential to overcome certain mechanisms of drug resistance. wikipedia.orgtoku-e.com

Recent preclinical research has also focused on developing novel drug delivery systems to enhance the therapeutic index of this compound. These include formulations using single-walled carbon nanotubes (SWNT) and styrene-maleic acid copolymer (SMA) micelles. nih.govnih.gov These nanotechnology-based approaches aim to improve tumor targeting and reduce systemic toxicity. nih.govnih.gov

| Model System | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| HL-60 and HP100 cells (in vitro) | Leukemia | Apoptosis is induced via hydrogen peroxide generation. | iiarjournals.org |

| BIU-87 human bladder cancer cells (in vitro) | Bladder Cancer | SWNT-pirarubicin conjugate showed higher tumor depression than free this compound. | nih.gov |

| Rat bladder cancer model (in vivo) | Bladder Cancer | SWNT-pirarubicin demonstrated efficacy with minimal side effects compared to the control group. | nih.gov |

| Human colorectal and breast cancer cells (in vitro) | Colorectal and Breast Cancer | SMA-pirarubicin micelles were toxic to cancer cells with an IC50 at or below 1 µM. | nih.gov |

| Murine liver metastasis model (in vivo) | Colon Cancer | SMA-pirarubicin at 100 mg/kg reduced tumor volume by 80% and achieved a 93% survival rate at 40 days. | nih.gov |

Historical Development in Laboratory Investigations

The development of this compound arose from the broader scientific effort to discover and synthesize more effective and less toxic anthracycline antibiotics for cancer therapy. Following the successful introduction of doxorubicin and daunorubicin, which were originally isolated from the bacterium Streptomyces peucetius, researchers sought to create analogues with improved properties. wikipedia.orgmdpi.comekb.eg this compound was first discovered and developed in 1979 by a team of researchers led by Umezawa. iiarjournals.orgbiosynth.com

The creation of this compound is an example of semi-synthetic drug development. This process typically begins with a naturally occurring compound, in this case, doxorubicin, which is then chemically modified in the laboratory to produce a new substance with different characteristics. nih.gov The synthesis of anthracycline derivatives often involves complex chemical reactions to alter specific parts of the molecule. For related compounds like epirubicin, the synthesis has historically started from daunorubicin, which is produced through a fermentation process. google.com The laboratory development of this compound involved the addition of a tetrahydropyranyl group to the doxorubicin structure, a modification that significantly impacts its lipophilicity and, consequently, its ability to pass through cell membranes. nih.goviiarjournals.org This structural change is responsible for its rapid cellular uptake compared to doxorubicin, a key feature identified in early laboratory investigations. iiarjournals.org

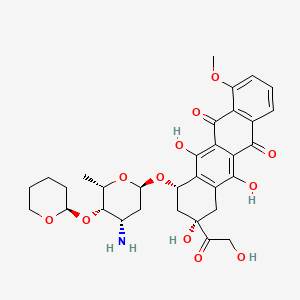

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2R)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14-,17-,19-,21+,22-,31+,32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSKQZKKOZQFFG-YXRRJAAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@@H]6CCCCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046755 | |

| Record name | Pirarubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72496-41-4 | |

| Record name | Pirarubicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72496-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirarubicin [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072496414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirarubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11616 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pirarubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIRARUBICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D58G680W0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action in Preclinical Systems

DNA Interaction Dynamics and Consequences

Pirarubicin's interaction with DNA is a fundamental aspect of its cytotoxic activity, leading to significant structural and functional disruptions.

As an anthracycline, this compound intercalates into the DNA double helix. This process involves the insertion of its planar polyaromatic ring system between adjacent DNA base pairs. newdrugapprovals.orgnewdrugapprovals.orgwikipedia.orgmedkoo.comcellagentech.comhilarispublisher.comnih.gov The intercalation is further stabilized by auxiliary binding of the amino sugar moiety, which is crucial for the drug's interaction with DNA and topoisomerase II. hilarispublisher.comhilarispublisher.com This insertion causes local structural changes to the DNA molecule, including partial unwinding of the double helix and lengthening of the DNA strand. nih.govirb.hr Such structural alterations impede the recognition and function of DNA-associated proteins, including polymerases and transcription factors. irb.hr

This compound is known to induce DNA damage, specifically leading to the formation of DNA strand breaks, including double-strand breaks (DSBs). frontiersin.orgnih.govplos.orgelifesciences.org One significant mechanism contributing to DNA damage is the drug's ability to poison topoisomerase II, which results in trapped enzyme-DNA cleavage complexes that manifest as DNA breaks. elifesciences.org Additionally, this compound can induce oxidative DNA damage, particularly in the presence of copper(II). This occurs through the generation of reactive oxygen species (ROS), such as semiquinone radicals, Cu(I)OOH, and hydroxyl (OH•) radicals, which are formed during the anthracycline's redox cycling. researchgate.netnih.gov The generation of hydrogen peroxide (H2O2) has also been implicated in this compound-induced apoptosis. researchgate.net

This compound rapidly incorporates into tumor cells, where it inhibits DNA polymerase alpha and subsequently suppresses DNA synthesis. newdrugapprovals.orgnewdrugapprovals.orgtoku-e.com By intercalating into DNA and interacting with topoisomerase II, this compound effectively inhibits both DNA replication and repair processes. newdrugapprovals.orgnewdrugapprovals.orgwikipedia.orgmedkoo.comcellagentech.com The DNA damage induced by this compound can trigger cell cycle arrest, typically in the S and G2 phases, as cells attempt to repair the damage. mdpi.com However, if the extent of DNA damage overwhelms the cellular DNA repair systems, such as base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), or homologous recombination (HR), it ultimately leads to programmed cell death (apoptosis). mdpi.comsmw.chnih.gov The accumulation of these DNA breaks due to deficient repair mechanisms is a key factor in the drug's cytotoxic effect. nih.gov

Topoisomerase II Inhibition

A critical component of this compound's mechanism of action is its potent inhibition of DNA topoisomerase II. newdrugapprovals.orgnewdrugapprovals.orgwikipedia.orgmedkoo.comcellagentech.comhilarispublisher.comnih.govfrontiersin.orgnih.govtoku-e.commedchemexpress.commdpi.comnih.gov

Mammalian cells express two main isoforms of topoisomerase II: topoisomerase II alpha (TOP2A) and topoisomerase II beta (TOP2B). mdpi.comabclonal.comnih.gov TOP2A expression is cell-cycle regulated, peaking during the G2/M phase, whereas TOP2B is constitutively expressed in both differentiated and proliferating cells. nih.gov Anthracyclines, including this compound, are known to target topoisomerase II, with some studies specifically indicating TOP2A as a major target. mdpi.com Preclinical studies have shown that this compound's cytotoxicity is directly related to the expression levels of topoisomerase II in cancer cells. For instance, its inhibitory activities against M5076 and Ehrlich cells demonstrated varying efficacy depending on the topoisomerase II expression. medchemexpress.com

Table 1: this compound's Inhibitory Activity on Cancer Cell Lines

| Cell Line | IC50 (µM) | Topoisomerase II Expression Level |

| M5076 | 0.366 | Lower |

| Ehrlich | 0.078 | Higher |

This compound acts as a "topoisomerase II poison." hilarispublisher.comnih.govelifesciences.orgnih.govnih.govusp.br This means it stabilizes the transient covalent intermediate formed between topoisomerase II and DNA, known as the cleavable complex. hilarispublisher.comnih.govelifesciences.orgnih.govnih.govusp.br By trapping this ternary drug-DNA-enzyme complex, this compound prevents the topoisomerase enzyme from re-ligating the broken phosphodiester bonds in the DNA strands. nih.govusp.br This subverts the normal physiological function of topoisomerase II, effectively converting it into a DNA-breaking nuclease, which leads to genomic instability and ultimately triggers apoptotic cell death. nih.govusp.br

Reactive Oxygen Species Generation and Oxidative Stress Responses

Pathways of Hydrogen Peroxide Production

The generation of ROS by this compound is primarily linked to the redox cycling of its quinone moiety. This process leads to the formation of highly reactive species, including superoxide (B77818) anions and, notably, hydrogen peroxide (H2O2). patsnap.com The production of these ROS by this compound is dependent on the availability of molecular oxygen. nih.gov

Preclinical studies have specifically demonstrated that this compound (also referred to as THP) induces the generation of hydrogen peroxide in various cellular models. For instance, research conducted on HL-60 cells, a human promyelocytic leukemia cell line, has shown a significant increase in peroxide generation following this compound treatment. iiarjournals.orgspandidos-publications.comnih.govresearchgate.netiiarjournals.org Conversely, in HP100 cells, which are hydrogen peroxide-resistant cells derived from HL-60, the generation of peroxide was significantly suppressed or delayed, underscoring the direct involvement of H2O2 in this compound's mechanism of action. nih.govresearchgate.netiiarjournals.org

Table 1: Peroxide Generation in HL-60 and HP100 Cells Treated with this compound

| Cell Line | Treatment | Peroxide Generation at 3 hours | Peroxide Generation at 6 hours |

| HL-60 | This compound | Significantly increased (p<0.01 vs. control) researchgate.netiiarjournals.org | Increased researchgate.netiiarjournals.org |

| HP100 | This compound | Significantly suppressed (p<0.01 vs. HL-60) researchgate.netiiarjournals.org | Suppressed researchgate.netiiarjournals.org |

Note: Data represents qualitative findings of significant increase/suppression as reported in the cited studies.

Role of Oxidative Stress in Cellular Damage

The excessive generation of ROS by this compound leads to a state of oxidative stress, which is a key mechanism contributing to cellular damage and dysfunction. spandidos-publications.comnih.gov High levels of ROS activate cytotoxic signals that can result in significant cellular injury, including DNA damage, mitochondrial impairment, alterations in protein synthesis, and calcium overload. spandidos-publications.com

Oxidative stress is a critical factor in triggering programmed cell death pathways, such as apoptosis. patsnap.compatsnap.comnih.gov Studies investigating this compound's effects on cardiomyocytes (e.g., H9c2 and HCM cells) have revealed that the drug increases intracellular ROS levels and diminishes the levels of antioxidant enzymes like superoxide dismutase (SOD), thereby exacerbating oxidative damage. nih.gov This imbalance in redox homeostasis ultimately contributes to cellular damage and, in the context of cardiotoxicity, leads to myocardial cell death. spandidos-publications.comnih.gov this compound-induced oxidative stress directly causes damage to cellular DNA and proteins. patsnap.com

Induction of Programmed Cell Death Pathways

This compound is a potent inducer of programmed cell death, primarily through the activation of apoptotic pathways in various cancer cell lines and other cellular models. iiarjournals.orgnih.govresearchgate.netnih.govnih.gov This induction of apoptosis is a fundamental aspect of its antineoplastic efficacy.

Apoptosis Induction in Cellular Models

This compound has been shown to induce apoptosis across a spectrum of cellular models, including human promyelocytic leukemia HL-60 cells, H9c2 and HCM cardiomyocytes, and rabbit conjunctiva fibroblasts (RCF). iiarjournals.orgnih.govresearchgate.netnih.govnih.gov Its apoptotic effects are observed not only in sensitive cell lines but also in certain multidrug-resistant leukemia HL60 cells, such as HL60/VINC and HL60/DOX cells. iiarjournals.orgiiarjournals.org In bladder cancer cell lines like UMUC3 and MB49, this compound treatment significantly increases the proportion of apoptotic cells. frontiersin.org The induction of apoptosis by this compound is intrinsically linked to its ability to generate hydrogen peroxide. iiarjournals.orgspandidos-publications.comnih.govresearchgate.netiiarjournals.org

Intrinsic Mitochondrial Pathway Activation

A major pathway through which this compound induces apoptosis is the intrinsic mitochondrial pathway. patsnap.comiiarjournals.orgiiarjournals.org this compound's interaction with cellular components leads to mitochondrial dysfunction, a critical event in this pathway. nih.gov This perturbation of mitochondrial function results in a decrease in mitochondrial membrane potential (ΔΨm) and the subsequent release of pro-apoptotic factors, notably cytochrome c, from the mitochondrial intermembrane space into the cytosol. spandidos-publications.compatsnap.comresearchgate.netiiarjournals.org

The activation of the intrinsic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). portlandpress.comnih.gov this compound-induced oxidative stress, and the resulting high ROS levels, can lead to a decreased Bcl-2/Bax ratio, thereby promoting apoptosis. spandidos-publications.com Specifically, studies in H9c2 cells have demonstrated that this compound treatment leads to a decrease in Bcl-2 expression and an increase in Bax expression, shifting the balance towards pro-apoptotic signaling. portlandpress.com The liberation of pro-apoptotic proteins like Bax and Bak from anti-apoptotic Bcl-2 and Bcl-xL is a key event that leads to mitochondrial outer membrane permeabilization (MOMP). bio-rad-antibodies.com In rabbit conjunctiva fibroblasts, a higher concentration of this compound (15 μmol/L) was found to significantly trigger a mitochondrial-associated apoptotic cascade. nih.gov

Table 2: Expression Levels of Apoptosis-Related Proteins in H9c2 Cells After this compound Treatment

| Protein | Control Group (Mean ± S.E.M.) | This compound Treated Group (TP) (Mean ± S.E.M.) |

| Bcl-2 | 0.82 ± 0.06 portlandpress.com | 0.34 ± 0.02 portlandpress.com |

| Bax | 0.91 ± 0.08 portlandpress.com | 1.63 ± 0.14 portlandpress.com |

| Caspase-3 | 0.83 ± 0.11 portlandpress.com | 1.82 ± 0.23 portlandpress.com |

| Caspase-9 | 0.75 ± 0.08 portlandpress.com | 1.53 ± 0.13 portlandpress.com |

Note: Data represents relative expression levels, where significant changes (e.g., P<0.05) were observed in comparison to control. Values are approximate based on graphical representation and text description in the source.

Caspase Cascade Involvement

The activation of the intrinsic mitochondrial pathway culminates in the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the central executioners of apoptosis. spandidos-publications.comportlandpress.comnumberanalytics.com Following the release of cytochrome c into the cytosol, it forms a complex with the adapter protein Apaf-1 and dATP, leading to the formation of the apoptosome. numberanalytics.comnih.gov This complex subsequently activates initiator caspase-9. numberanalytics.comnih.gov

Activated caspase-9 then cleaves and activates downstream effector caspases, particularly caspase-3 and caspase-7. nih.govresearchgate.netiiarjournals.orgnumberanalytics.comnih.gov Caspase-3 is recognized as a major executive caspase in the mitochondria-dependent apoptotic pathway. portlandpress.com Studies have shown that this compound induces the activation of caspase-3 and caspase-8 in both sensitive and multidrug-resistant HL60 leukemia cell lines. iiarjournals.orgiiarjournals.org The increased expression of pro-apoptotic Bax and decreased expression of anti-apoptotic Bcl-2 further contribute to the release of cytochrome c, which in turn facilitates the activation of caspase-9 and subsequently caspase-3. portlandpress.com This proteolytic cascade leads to the systematic dismantling of the cell, characteristic of apoptosis.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 3033521 |

| Doxorubicin (B1662922) | 31703 |

| Hydrogen Peroxide | 784 |

| Cytochrome c | 16129757 |

Proteins (No direct PubChem CID as compounds)

| Protein Name | Role |

| Bax | Pro-apoptotic Bcl-2 family protein |

| Bcl-2 | Anti-apoptotic Bcl-2 family protein |

| Caspase-3 | Effector caspase, major executioner of apoptosis |

| Caspase-7 | Effector caspase |

| Caspase-8 | Initiator caspase (extrinsic pathway, also involved in cross-talk) |

| Caspase-9 | Initiator caspase (intrinsic pathway) |

| Apaf-1 | Apoptotic protease activating factor 1 |

| Superoxide Dismutase (SOD) | Antioxidant enzyme |

Regulation of Pro- and Anti-Apoptotic Proteins (e.g., Bcl-2 family)

This compound has been shown to induce apoptosis, a form of programmed cell death, by modulating the balance of pro- and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. In human osteosarcoma MG-63 cells, this compound-induced apoptosis was found to be dependent on the Bcl-2/Bax pathway nih.gov. Specifically, this compound suppressed the expression of the anti-apoptotic protein Bcl-2 while simultaneously increasing the expression of the pro-apoptotic protein Bax nih.gov. The Bcl-2 protein family plays a pivotal role in regulating apoptosis, with members categorized into anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (e.g., Bax, Bak, Bad) groups biomolther.orgnih.gov. A decrease in Bcl-2 expression can lead to the release of cytochrome c from mitochondria, subsequently activating caspases and promoting the formation of apoptotic bodies researchgate.netfrontiersin.org. Furthermore, studies investigating this compound-induced cardiotoxicity have indicated that it regulates apoptosis through the Phlpp1/AKT/Bcl-2 signaling pathway, influencing the levels of p-AKT, cytochrome c, caspase-3, caspase-9, Bcl-2, and Bax researchgate.netfrontiersin.orgresearchgate.net.

Table 1: Impact of this compound on Apoptotic Proteins in MG-63 Cells

| Protein Type | Protein Name | Effect of this compound | Reference |

| Anti-Apoptotic | Bcl-2 | Suppressed expression | nih.gov |

| Pro-Apoptotic | Bax | Increased expression | nih.gov |

Autophagy Modulation and Interplay with Cell Death

This compound's effects extend to the modulation of autophagy, a cellular process involving the degradation and recycling of cellular components. The role of autophagy in this compound's mechanism of action appears to be context-dependent, sometimes acting as a cytoprotective mechanism and other times contributing to cell death mdpi.com. In primary rabbit conjunctival fibroblasts (RCF), this compound at a concentration of 7.5 μmol/L notably promoted autophagy by upregulating key autophagy-related proteins such as Beclin 1, Atg 5/12 conjugate, and LC3B researchgate.netnih.gov. Conversely, a higher concentration of 15 μmol/L this compound significantly triggered mitochondrial-associated RCF apoptosis researchgate.netnih.gov.

In human bladder cancer cells (EJ and J82), this compound was observed to induce a cytoprotective autophagic response, which was mediated through the suppression of the mammalian target of rapamycin (B549165) (mTOR)/p70S6K/4E-BP1 signaling pathway osti.gov. Inhibition of this autophagy, either by 3-methyladenine, hydroxychloroquine, or knockdown of autophagy-related gene 3, enhanced this compound-induced apoptosis in these cells osti.gov. Similarly, in cervical cancer cells, this compound induced a protective macroautophagy/autophagy response, and the suppression of this autophagy dramatically enhanced the cytotoxicity of this compound and increased cell death and apoptosis nih.gov. This protective autophagy was associated with the upregulation of ATG4B and downregulation of MIR34C-5p nih.gov.

Table 2: this compound's Modulation of Autophagy

| Cell Type | This compound Concentration | Autophagy Markers Affected | Autophagy Role | Reference |

| Rabbit Conjunctival Fibroblasts | 7.5 μmol/L | Beclin 1, Atg 5/12, LC3B | Promoted | researchgate.netnih.gov |

| Human Bladder Cancer Cells | Not specified | mTOR/p70S6K/4E-BP1 pathway suppression | Cytoprotective | osti.gov |

| Cervical Cancer Cells | Not specified | ATG4B upregulation, MIR34C-5p downregulation | Protective | nih.gov |

Other Cell Death Modalities (e.g., Necroptosis, Ferroptosis)

Beyond apoptosis and autophagy, research suggests that this compound may also be involved in other forms of regulated cell death. This compound-induced hypohepatia (liver injury) has been identified as being dependent on ferroptosis researchgate.net. Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels and unique mitochondrial morphological changes, including the shrinkage or disappearance of mitochondrial cristae and rupture of the mitochondrial membrane binasss.sa.crnih.govmdpi.com.

While the direct induction of necroptosis by this compound is not explicitly detailed in the provided literature, there is evidence of interplay with necroptosis-related pathways. Necroptosis is a regulated cell death pathway morphologically similar to necrosis, involving the activation of receptor-interacting protein kinase-1 (RIPK1) and RIPK3, which form a complex known as the necrosome, leading to the phosphorylation of mixed lineage kinase domain-like pseudokinase (MLKL) and subsequent cell membrane permeabilization binasss.sa.crnih.gov. Studies have shown that inhibition of RIPK1 enhanced the growth-inhibitory effects of this compound in hepatocellular carcinoma cells and influenced cell cycle distribution, suggesting a potential role for RIPK1 in this compound resistance medsci.orgnih.gov.

Perturbation of Cell Cycle Progression

This compound is known to interfere with the cell cycle, a tightly regulated process essential for cell proliferation, by inducing arrest at specific phases and modulating key regulatory proteins.

Induction of Cell Cycle Arrest (G0/G1, G2/M Phases)

This compound has been demonstrated to induce cell cycle arrest in various cancer cell lines. In human osteosarcoma MG-63 cells, this compound caused G0/G1 cell cycle arrest nih.gov. In RT4 low-grade urothelial cancer cells, this compound was shown to induce cell cycle arrest in the G2/M phase spandidos-publications.comspandidos-publications.com. Similarly, in primary rabbit conjunctival fibroblasts, this compound inhibited cell proliferation and arrested the cell cycle at the G0/G1 phase researchgate.netnih.gov.

In hepatocellular carcinoma cells (Huh7 and MHCC-97H), this compound alone primarily caused a G2/M arrest medsci.org. However, when combined with necrostatin-1 (B1678002), a RIPK1 inhibitor, the percentage of cells in the G0/G1 phase increased, while the G2/M phase population decreased, and the S phase was restricted medsci.orgnih.gov. This suggests that this compound can induce arrest at different phases depending on the cell type and co-treatment.

Table 3: this compound's Induction of Cell Cycle Arrest

| Cell Type | Cell Cycle Phase Arrest | Reference |

| Human Osteosarcoma MG-63 cells | G0/G1 | nih.gov |

| RT4 Urothelial Cancer Cells | G2/M | spandidos-publications.comspandidos-publications.com |

| Rabbit Conjunctival Fibroblasts | G0/G1 | researchgate.netnih.gov |

| Hepatocellular Carcinoma Cells | G2/M (alone); G0/G1 (with RIPK1 inhibitor) | medsci.orgnih.gov |

Regulation of Cell Cycle Regulatory Proteins (Cyclins, CDKs)

The perturbation of cell cycle progression by this compound is mediated through its influence on key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). Cyclins and CDKs form complexes that drive the cell cycle forward by phosphorylating target proteins creativebiolabs.netmdpi.comcreative-diagnostics.comkhanacademy.org. This compound was found to suppress the expression of cyclin D1 and cyclin E in MG-63 cells nih.gov. Cyclin D1 is crucial for the G1/S transition, forming a complex with CDK4 or CDK6 creativebiolabs.net. Cyclin E, on the other hand, partners with CDK2 nih.gov.

This compound also affects other proteins involved in cell cycle regulation. It suppressed the expression of Proliferating Cell Nuclear Antigen (PCNA) nih.gov, a protein that acts in the S phase and forms a complex with cyclin A and Cdk2 spandidos-publications.com. While this compound induced low levels of p21 expression, p21, a Cdk inhibitor (CKI), is known to inhibit G1/S phase cdk-cyclin complex kinases, leading to G0/G1 arrest, and is also required to sustain G2 phase arrest induced by anthracycline anticancer drugs medsci.orgnih.govkhanacademy.org. Inhibition of RIPK1 has been shown to increase p21 levels, which was associated with G0/G1 arrest nih.gov.

Modulation of Intracellular Signaling Networks

This compound's cellular effects are intricately linked to its modulation of various intracellular signaling networks. A prominent pathway influenced by this compound is the PI3K/Akt signaling pathway. In the context of this compound-induced cardiotoxicity, the Phlpp1/AKT/Bcl-2 signaling pathway is affected, impacting the phosphorylation status of AKT researchgate.netfrontiersin.org. The PI3K/Akt pathway is a crucial intracellular cascade that regulates fundamental cellular processes such as cell survival, growth, proliferation, and metabolism frontiersin.orgnih.gov. Activated by external stimuli like growth factors, this pathway can also modulate other downstream pathways, including NF-κB and cell cycle progression frontiersin.orgmdpi.com.

Furthermore, this compound's ability to induce autophagy in bladder cancer cells was mediated through the suppression of the mTOR/p70S6K/4E-BP1 signaling pathway, highlighting its impact on the mTOR pathway, which is often downstream of PI3K/Akt osti.gov. The MAPK (Mitogen-Activated Protein Kinase) pathway, involved in cell proliferation, invasion, and cell death, is also tightly regulated with cyclin-dependent kinases (CDKs) to control the cell cycle researchgate.netmdpi.com. While direct comprehensive details on this compound's modulation of all components of MAPK and NF-κB pathways were not extensively detailed in the provided search results, the interconnectedness of these pathways with PI3K/Akt suggests a broader influence of this compound on these crucial intracellular signaling networks frontiersin.orgnih.govmdpi.commdpi.comthno.org.

PI3K/Akt Pathway Dysregulation

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade involved in cell survival, proliferation, and metabolism. Preclinical research indicates that this compound can induce the activation of Akt phosphorylation in various cancer cell lines, including bladder cancer cells spandidos-publications.comresearchgate.netfrontiersin.orgdntb.gov.ua. This activation is often interpreted as a compensatory self-defense mechanism by cancer cells to evade the cytotoxic effects of this compound medsci.org.

Conversely, studies in hepatocellular carcinoma (HCC) have shown a complex interplay. Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) significantly decreased phosphorylated Akt (pAKT) levels in this compound-treated HCC cells, suggesting that RIPK1 influences Akt activation in the context of this compound resistance medsci.orgresearchgate.netnih.govmdpi.comnih.govresearchgate.netgenscript.com. Furthermore, the phosphorylation of Akt was found to reverse the anti-proliferative effect of RIPK1 inhibitors, highlighting the critical role of the RIPK1-AKT-P21 axis in this compound resistance medsci.orgresearchgate.netnih.govnih.govgenscript.com.

In a different context, the antioxidative compound rutin (B1680289) has been shown to alleviate this compound-induced cardiotoxicity by activating the PI3K/Akt/mTOR signaling pathway. This activation subsequently leads to an increase in antioxidative stress enzymes and angiogenesis-promoting factors, contributing to the protective effects on cardiomyocytes nih.govportlandpress.com.

Table 1: this compound's Effects on PI3K/Akt Pathway in Preclinical Models

| Effect on Pathway | Cell Type/Model | Key Findings | Reference |

| Akt activation | Bladder cancer cells | This compound induces Akt phosphorylation, contributing to drug resistance. | spandidos-publications.comresearchgate.netfrontiersin.orgdntb.gov.ua |

| Decreased pAKT upon RIPK1 inhibition | Hepatocellular carcinoma cells | RIPK1 inhibition reduces pAKT, enhancing this compound sensitivity. | medsci.orgresearchgate.netnih.govmdpi.comnih.govresearchgate.netgenscript.com |

| PI3K/Akt/mTOR activation | Cardiomyocytes | Rutin activates this pathway to mitigate this compound-induced cardiotoxicity. | nih.govportlandpress.com |

ERK/MAPK Pathway Activation and Inhibition

The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Preclinical studies have revealed that this compound (THP) significantly increases the phosphorylation of Erk1/2 in bladder cancer cells spandidos-publications.comresearchgate.netfrontiersin.orgnih.gov. This activation of the ERK pathway is implicated in contributing to therapeutic failure and drug resistance spandidos-publications.comresearchgate.netfrontiersin.org.

To counteract this resistance, co-treatment with specific ERK1/2 inhibitors, such as AZD6244, has been shown to markedly sensitize bladder cancer cells to this compound, leading to enhanced anti-cancer effects researchgate.netfrontiersin.orgnih.govexplorationpub.com. The RAS-RAF-MEK-ERK pathway, a well-characterized MAPK pathway, is frequently hyperactivated in various cancers and plays vital roles in regulating cell apoptosis, survival, metastasis, invasion, and the development of drug resistance nih.govresearchgate.net. Recent research also indicates that circular RNA CircZCCHC2, which is upregulated in triple-negative breast cancer (TNBC), can reduce this compound sensitivity and promote TNBC progression by activating the RAS-RAF-MEK-ERK pathway via the miR-1200/TPR axis nih.gov.

Table 2: this compound's Effects on ERK/MAPK Pathway in Preclinical Models

| Effect on Pathway | Cell Type/Model | Key Findings | Reference |

| ERK1/2 phosphorylation | Bladder cancer cells | This compound elevates pERK1/2, contributing to drug resistance. | spandidos-publications.comresearchgate.netfrontiersin.orgnih.gov |

| Sensitization by ERK inhibition | Bladder cancer cells | ERK inhibitors (e.g., AZD6244) enhance this compound's anti-cancer effects. | researchgate.netfrontiersin.orgnih.govexplorationpub.com |

| RAS-RAF-MEK-ERK activation | Triple-negative breast cancer cells | CircZCCHC2 mediates this compound resistance by activating this pathway. | nih.gov |

mTOR/p70S6K/4E-BP1 Signaling Axis Modulation

The mammalian Target of Rapamycin (mTOR) signaling pathway, particularly mTORC1, plays a central role in regulating protein synthesis, cell growth, and proliferation through its downstream effectors, ribosomal protein S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) nih.govmdpi.com. Preclinical findings demonstrate that this compound alone can increase the phosphorylation levels of mTOR and its downstream target 4E-BP1 frontiersin.orgnih.gov.

However, when combined with phenformin (B89758), this compound's effects on mTOR signaling are attenuated frontiersin.orgnih.gov. Interestingly, both phenformin and this compound have been observed to synergistically decrease the phosphorylation of p70S6K frontiersin.org. Furthermore, this compound has been shown to induce an autophagic cytoprotective response in human bladder cancer cells through the suppression of the mTOR signaling pathway medkoo.com. The PI3K/Akt/mTOR pathway is broadly recognized as critical for cellular survival, proliferation, and metabolism nih.govportlandpress.com.

Table 3: this compound's Effects on mTOR/p70S6K/4E-BP1 Signaling in Preclinical Models

| Effect on Pathway | Cell Type/Model | Key Findings | Reference |

| Increased mTOR and 4E-BP1 phosphorylation | Bladder cancer cells | This compound alone elevates p-mTOR and p-4E-BP1. | frontiersin.orgnih.gov |

| Decreased p70S6K phosphorylation | Bladder cancer cells | This compound and phenformin synergistically decrease p-p70S6K. | frontiersin.org |

| mTOR pathway suppression | Human bladder cancer cells | This compound induces autophagic cytoprotective response via mTOR suppression. | medkoo.com |

RIPK1-AKT-P21 Signaling Pathway Interactions

The Receptor-Interacting Protein Kinase 1 (RIPK1) plays a critical role in regulating cell death, and its interaction with the Akt-p21 pathway is significant in the context of this compound's efficacy and resistance. In preclinical studies on hepatocellular carcinoma (HCC), inhibition of RIPK1 was found to significantly decrease phosphorylated Akt (pAKT) and, concurrently, increase the expression of p21 medsci.orgresearchgate.netnih.govnih.govresearchgate.netgenscript.com. This modulation led to G0/G1 phase cell cycle arrest and inhibited cell proliferation in this compound-treated HCC cells medsci.orgresearchgate.netnih.govnih.govgenscript.com.

Crucially, the phosphorylation of Akt was observed to reverse the anti-proliferative effect induced by RIPK1 inhibitors, demonstrating that the RIPK1-AKT-P21-dependent pathway is a key player in this compound resistance medsci.orgresearchgate.netnih.govnih.govgenscript.com. These findings suggest that inhibiting RIPK1 can enhance this compound's anti-tumor effect by overcoming drug resistance in HCC medsci.orgresearchgate.netnih.govnih.govgenscript.com. It has been reported that this compound itself induces low expression of p21, as p21 is necessary to sustain the G2 phase arrest caused by anthracycline drugs nih.gov. Furthermore, p-AKT acts as an inhibitor of p21, and blocking the Akt pathway can restore p21's nuclear localization and its cell-growth-inhibiting activity nih.govmdpi.com.

Table 4: this compound's Interactions with RIPK1-AKT-P21 Pathway in Preclinical Models

| Effect on Pathway | Cell Type/Model | Key Findings | Reference |

| Decreased pAKT, increased p21 upon RIPK1 inhibition | Hepatocellular carcinoma cells | Leads to G0/G1 arrest and anti-proliferation, overcoming this compound resistance. | medsci.orgresearchgate.netnih.govnih.govresearchgate.netgenscript.com |

| Akt phosphorylation reverses RIPK1 inhibitor effect | Hepatocellular carcinoma cells | Confirms RIPK1-AKT-P21 pathway's role in this compound resistance. | medsci.orgresearchgate.netnih.govnih.govgenscript.com |

| Low p21 expression by this compound | Cancer cells | This compound induces low p21, which is needed for G2 arrest. | nih.gov |

Hippo Signaling Pathway Research

The Hippo signaling pathway is a highly conserved kinase cascade that plays a fundamental role in regulating organ size by controlling cell proliferation, apoptosis, cell fate decisions, and stem cell self-renewal frontiersin.orgcytoskeleton.com. The core components of this pathway include the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), whose activity is regulated by phosphorylation. When the Hippo pathway is activated, YAP and TAZ are phosphorylated, leading to their cytoplasmic retention or degradation. Conversely, inactivation of upstream kinases results in the nuclear translocation of YAP and TAZ, where they bind to transcription factors like TEAD (TEA domain family members) to regulate target gene expression frontiersin.orgcytoskeleton.com.

Aberrant activation of the YAP/TAZ-TEAD axis has been observed in various tumor types and has been identified as a mechanism of oncogenic resistance to traditional small molecule therapies cellsignal.com. While comprehensive direct mechanisms of this compound's interaction with the Hippo pathway are not extensively detailed in the provided preclinical literature, one study indicates that a circular RNA, CircSTIL, mediates this compound's inhibitory effects on the Hippo pathway researcher.life. This suggests a potential indirect or regulatory role of this compound in modulating Hippo signaling, possibly contributing to its anti-cancer activity or influencing cellular responses within the tumor microenvironment. The Hippo pathway is also considered a promising target in combination therapies, for instance, with MEK inhibitors in RAS-driven neuroblastoma mdpi.com.

Mechanisms of Acquired Resistance in Preclinical Models

Role of Drug Efflux Transporters

A major contributor to multidrug resistance (MDR) in cancer cells is the increased expression and activity of ATP-binding cassette (ABC) transporters. iiarjournals.orgmdpi.com These membrane proteins function as drug efflux pumps, actively extruding chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and cytotoxic effects. iiarjournals.org

P-glycoprotein (P-gp) Overexpression and Function

P-glycoprotein (P-gp), encoded by the ABCB1 gene (formerly MDR1), is a well-characterized ABC transporter strongly associated with resistance to a wide range of anticancer drugs, including pirarubicin. iiarjournals.orgacs.orgnih.gov Overexpression of P-gp leads to decreased intracellular accumulation of this compound, a key factor in the development of resistance. iiarjournals.orgacs.org

Studies utilizing preclinical models have consistently demonstrated the role of P-gp in this compound resistance. For instance, in multidrug-resistant K562/adr leukemia cells, which overexpress P-gp, the rate of this compound efflux is significantly higher compared to their drug-sensitive counterparts. mdpi.comresearchgate.net This increased efflux directly correlates with reduced cytotoxicity of the drug. mdpi.com The function of P-gp is an ATP-dependent process, meaning it requires energy to transport drugs out of the cell. spandidos-publications.com

Several compounds have been investigated for their ability to inhibit P-gp function and reverse this compound resistance. In preclinical studies, verapamil, a known P-gp inhibitor, has been shown to increase the intracellular concentration of this compound in resistant cells. mdpi.com Similarly, natural compounds like gallic acid and pentagalloyl glucose have demonstrated the ability to inhibit P-gp-mediated efflux of this compound, thereby re-sensitizing resistant cells to the drug. mdpi.comspandidos-publications.com These inhibitors often work by non-competitively binding to P-gp, altering its conformation and reducing its transport efficiency. thescipub.com

| Preclinical Model | Key Finding | Reference |

|---|---|---|

| MCF-7/ADR (human breast cancer cells) | Overexpression of P-gp leads to this compound resistance. | acs.org |

| K562/adr (human leukemia cells) | Gallic acid inhibits P-gp-mediated efflux of this compound, increasing intracellular drug concentration. | spandidos-publications.com |

| K562/ADR (drug-resistant leukemic cells) | Pentagalloyl glucose reduces P-gp expression and inhibits its efflux function, enhancing this compound sensitivity. | mdpi.com |

| K562/adr (human leukemia cells) | Quercetin (B1663063) and quercetrin non-competitively inhibit P-gp function, increasing this compound cytotoxicity. | thescipub.comthescipub.com |

Multidrug Resistance-associated Protein 1 (MRP1) Research

Multidrug Resistance-associated Protein 1 (MRP1), encoded by the ABCC1 gene, is another important member of the ABC transporter family implicated in this compound resistance. iiarjournals.orgnih.gov Similar to P-gp, MRP1 actively effluxes a broad range of substrates, including this compound, from cancer cells. iiarjournals.orgnih.gov

Research in preclinical models has confirmed the involvement of MRP1 in resistance to this compound. In MRP1-overexpressing GLC4/adr lung cancer cells, for example, there is a noted resistance to this compound. thescipub.comresearchgate.net The mechanism of MRP1-mediated efflux often involves the conjugation of the drug with glutathione (B108866) before it is transported out of the cell. nih.gov

Studies have explored the potential of various compounds to modulate MRP1 activity. Flavonoids such as quercetin and quercetrin have been shown to non-competitively inhibit the function of MRP1 in living multidrug-resistant cells, leading to increased intracellular this compound levels and enhanced cytotoxicity. thescipub.comthescipub.comresearchgate.net These findings highlight MRP1 as a valid therapeutic target for overcoming this compound resistance.

| Preclinical Model | Key Finding | Reference |

|---|---|---|

| HL60/DOX (human promyelocytic leukemia) | Shows a multidrug resistance phenotype associated with MRP1 overexpression. | iiarjournals.org |

| GLC4/adr (human small cell lung carcinoma) | Quercetin and quercetrin non-competitively inhibit MRP1-mediated efflux of this compound. | thescipub.comthescipub.comresearchgate.net |

Breast Cancer Resistance Protein (BCRP/MXR1) Contributions

Breast Cancer Resistance Protein (BCRP), also known as MXR1 and encoded by the ABCG2 gene, is a half-transporter that forms a functional homodimer to efflux its substrates. mdpi.come-century.us BCRP has been identified as a mediator of resistance to several anticancer drugs, and studies have shown that this compound is a substrate for this transporter. springermedizin.denih.gov

| Preclinical Model | Key Finding | Reference |

|---|---|---|

| PA317/Tet-on/TRE-BCRP cells | This compound was identified as a substrate of BCRP. | springermedizin.denih.gov |

| Human MCF-7 breast cancer cells | BCRP is a multidrug resistance transporter identified in these cells. | springermedizin.de |

Cytoprotective Autophagy in Resistance Development

Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. mdpi.com While it plays a role in normal cellular homeostasis, in the context of cancer therapy, autophagy can act as a survival mechanism, protecting cancer cells from the cytotoxic effects of chemotherapy and contributing to drug resistance. mdpi.commdpi.com

Autophagy-Related Gene Expression (e.g., ATG4B)

Several autophagy-related genes (ATGs) are crucial for the initiation and progression of the autophagic process. One such gene, ATG4B, encodes a cysteine peptidase that plays a key role in the formation of autophagosomes. nih.govtandfonline.com Upregulation of ATG4B has been identified as an important factor in this compound-induced protective autophagy in various cancer cell lines. nih.govtandfonline.comfigshare.com

In cervical and hepatocellular carcinoma cells, treatment with this compound has been shown to induce a protective autophagic response. nih.govtandfonline.comfigshare.comnih.gov This response is characterized by an upregulation of ATG4B mRNA and protein levels. nih.govtandfonline.comfigshare.comtandfonline.com The increased expression of ATG4B enhances the autophagic flux, allowing cancer cells to better withstand the stress induced by this compound. nih.govtandfonline.comfigshare.com Conversely, knockdown of ATG4B has been shown to attenuate this compound-induced autophagy and increase the drug's cytotoxicity. tandfonline.com

Signaling Pathways Regulating Autophagy-Mediated Resistance

The induction of cytoprotective autophagy in response to this compound is regulated by complex signaling pathways. One of the central pathways implicated is the mTOR (mammalian target of rapamycin) signaling pathway. amegroups.orgnih.gov this compound has been shown to suppress the mTOR signaling pathway in human bladder cancer cells, leading to the induction of autophagy. amegroups.orgnih.gov The suppression of mTOR leads to the activation of downstream effectors that initiate the autophagic process. amegroups.org

Another critical signaling axis involved in this compound resistance is the MIR34C-5p-ATG4B-autophagy axis, which has been identified in cervical cancer cells. nih.govtandfonline.comfigshare.com In this pathway, this compound treatment leads to a downregulation of microRNA-34c-5p (MIR34C-5p). nih.govtandfonline.comfigshare.com This downregulation relieves the inhibitory effect of MIR34C-5p on its target, ATG4B, resulting in increased ATG4B expression and subsequent autophagy induction. nih.govtandfonline.comfigshare.com Overexpression of MIR34C-5p has been demonstrated to decrease ATG4B levels, attenuate autophagy, and enhance the sensitivity of cervical cancer cells to this compound. nih.govtandfonline.comfigshare.com

Furthermore, in triple-negative breast cancer, the GRP78/mTOR axis has been implicated in this compound resistance, where miR-495-3p can modulate autophagy by targeting GRP78. portlandpress.com In hepatocellular carcinoma, the inhibition of HIF1α-mediated transcription of ATG4B by berberine (B55584) was found to attenuate this compound-induced cytoprotective autophagy, thereby sensitizing the cells to the drug. nih.gov

| Cancer Type | Signaling Pathway | Key Finding | Reference |

|---|---|---|---|

| Bladder Cancer | mTOR/p70S6K/4E-BP1 | This compound induces autophagy by suppressing the mTOR signaling pathway. | nih.gov |

| Cervical Cancer | MIR34C-5p-ATG4B-autophagy axis | This compound downregulates MIR34C-5p, leading to increased ATG4B expression and protective autophagy. | nih.govtandfonline.comfigshare.com |

| Triple Negative Breast Cancer | GRP78/mTOR axis | miR-495-3p modulates this compound resistance by targeting GRP78 and affecting autophagy. | portlandpress.com |

| Hepatocellular Carcinoma | HIF1α-ATG4B | Berberine sensitizes HCC cells to this compound by inhibiting HIF1α-mediated transcription of ATG4B. | nih.gov |

Metabolic Reprogramming in Resistant Cell Lines

Cancer cells that develop resistance to this compound often exhibit significant metabolic reprogramming. This involves fundamental shifts in how they process nutrients and generate energy to sustain their growth and counteract the drug's cytotoxic effects.

Alterations in Arginine and Proline Metabolism

Metabolomic studies on this compound-resistant cancer cell lines have identified the arginine and proline metabolism pathway as a critical area of alteration. In a bladder cancer cell line made resistant to this compound (T24/THP), this metabolic pathway was found to be the most significantly changed, suggesting its important role in the resistance mechanism. nih.govmdpi.com The dysregulation of arginine and proline metabolism can impact various cellular functions, including nucleotide synthesis, cell signaling, and the production of downstream metabolites like polyamines, thereby contributing to the resistant phenotype. nih.govmdpi.com The significant changes in this pathway highlight it as a potential target for overcoming this compound resistance. mdpi.com

Polyamine Metabolism Shifts

Polyamine metabolism is intricately linked to arginine metabolism and plays a crucial role in cell growth, proliferation, and apoptosis. mdpi.com In this compound-resistant T24/THP bladder cancer cells, a notable shift in polyamine levels was observed. nih.gov Specifically, the levels of two key polyamines, putrescine and spermidine (B129725), were significantly downregulated. nih.govmdpi.com

This downregulation was associated with the reduced expression of the enzymes responsible for their synthesis, ornithine decarboxylase (ODC1) and spermidine synthase (SRM). nih.gov However, the role of these enzymes in resistance appears complex. While their expression is low in the stable resistant cell line, further experiments revealed a paradoxical function: knocking down ODC1 and SRM actually sensitized the cells to chemotherapy, whereas overexpressing these enzymes enhanced chemoresistance. nih.govmdpi.com This suggests that ODC1 and SRM themselves are likely promoters of drug resistance. nih.gov

The observed low expression in resistant cells might be a consequence of downregulation by upstream regulators, such as the c-MYC oncogene, which was also found to be downregulated in T24/THP cells. nih.govmdpi.com This indicates a complex regulatory network where the role of polyamine metabolism in drug resistance is influenced by other signaling pathways. nih.gov

Table 1: Changes in Polyamine Metabolism in this compound-Resistant T24/THP Cells

| Metabolite/Enzyme | Observation in Resistant Cells (T24/THP) | Functional Role in Resistance | Reference |

|---|---|---|---|

| Putrescine | Remarkably downregulated | Precursor for polyamine synthesis. | nih.govmdpi.com |

| Spermidine | Remarkably downregulated | Essential for cell growth. | nih.govmdpi.com |

| ODC1 (Ornithine decarboxylase) | Stable low expression | Overexpression enhances resistance; knockdown sensitizes cells. | nih.govmdpi.com |

| SRM (Spermidine synthase) | Stable low expression | Overexpression enhances resistance; knockdown sensitizes cells. | nih.govmdpi.com |

| c-MYC | Downregulated | Upstream regulator of ODC1 and SRM; influences drug resistance. | nih.govmdpi.com |

Impairment of Cellular Energetic State (e.g., ATP levels)

The cellular energetic state, particularly the level of adenosine (B11128) triphosphate (ATP), is fundamental for cell survival and for fueling energy-dependent drug efflux pumps, a common mechanism of drug resistance. Research in leukemia cell lines (K562 and doxorubicin-resistant K562/Dox) has shown that this compound's efficacy is linked to cellular energy status. researchgate.netspandidos-publications.comnih.gov

The combination of this compound with gallic acid led to a significant decrease in ATP levels in both sensitive and resistant leukemia cells. researchgate.netspandidos-publications.comnih.gov This impairment of the cellular energetic state enhanced the anticancer effect of this compound, suggesting that targeting ATP production could be a strategy to overcome resistance. researchgate.netspandidos-publications.com The reduction in ATP levels can disrupt mitochondrial function and inhibit the activity of ATP-dependent proteins like P-glycoprotein, which actively pump chemotherapeutic drugs out of the cell. researchgate.netnih.gov Studies using other agents like 4-hydroxybenzoic acid also support the concept that impairing the cellular energetic state can help reverse multidrug resistance by inhibiting the efflux of this compound. researchgate.net

Table 2: Effect of Gallic Acid on this compound-Treated Leukemia Cells

| Cell Line | Treatment | Effect on ATP Levels | Consequence | Reference |

|---|---|---|---|---|

| K562 (sensitive) | This compound + Gallic Acid | Decreased | Enhanced anticancer effect. | spandidos-publications.comnih.gov |

| K562/Dox (resistant) | This compound + Gallic Acid | Decreased | Enhanced anticancer effect and potential reversal of resistance. | spandidos-publications.comnih.gov |

Specific Gene and Pathway Adaptations Leading to Resistance

Beyond broad metabolic shifts, acquired resistance to this compound involves specific changes in gene expression and the adaptation of molecular signaling pathways that confer a survival advantage to cancer cells.

AKR1C1 Gene Upregulation and ROS Scavenging

A critical gene identified in this compound resistance, particularly in bladder cancer, is AKR1C1 (Aldo-Keto Reductase Family 1 Member C1). mdpi.comsciprofiles.com Genome-wide screening has shown that high expression of AKR1C1 significantly enhances the resistance of bladder cancer cells to this compound both in vitro and in vivo. mdpi.comsciprofiles.comresearchgate.net

The primary mechanism by which AKR1C1 confers resistance is through its ability to manage oxidative stress. mdpi.comsciprofiles.com this compound, like other anthracyclines, induces cell death partly by generating reactive oxygen species (ROS). researchgate.netiiarjournals.org Upregulated AKR1C1 acts as a potent ROS scavenger, reducing the intracellular levels of ROS and toxic aldehydes like 4-hydroxynonenal (B163490). mdpi.comsciprofiles.com By neutralizing these damaging molecules, AKR1C1 helps cells to resist this compound-induced apoptosis. mdpi.comsciprofiles.com

The upregulation of AKR1C1 itself is a response to the drug. Treatment with this compound can induce the expression of AKR1C1 through the ROS/KEAP1/NRF2 pathway. mdpi.comlarvol.com This creates a feedback loop where the drug induces the very mechanism that protects the cell from it. Inhibiting AKR1C1 with agents like aspirin (B1665792) has been shown to reduce the drug resistance conferred by this gene. mdpi.comsciprofiles.com

Table 3: Role of AKR1C1 in this compound Resistance

| Gene/Pathway Component | Function/Role in Resistance | Mechanism | Reference |

|---|---|---|---|

| AKR1C1 | Enhances resistance to this compound. | Reduces ROS levels and resists drug-induced apoptosis. | mdpi.comsciprofiles.comresearchgate.net |

| ROS (Reactive Oxygen Species) | Primary cytotoxic agent generated by this compound. | Scavenged by AKR1C1. | mdpi.comsciprofiles.comresearchgate.net |

| ROS/KEAP1/NRF2 Pathway | Induces AKR1C1 expression. | Activated by this compound treatment, leading to adaptive resistance. | mdpi.comlarvol.com |

Other Resistance-Associated Molecular Pathways

Several other signaling pathways have been implicated in the development of resistance to this compound in different types of cancer.

PI3K/AKT/mTOR Pathway: In triple-negative breast cancer (TNBC), resistance to this compound has been linked to the PI3K/AKT/mTOR signaling pathway. nih.govportlandpress.com Studies on a this compound-resistant cell line (MDA-MB-231R) showed higher expression of the chaperone protein GRP78 and lower levels of miR-495-3p compared to sensitive cells. nih.govportlandpress.com Reversing this state by using miR-495-3p mimics led to the downregulation of GRP78, which in turn inhibited the p-AKT/mTOR signaling pathway and restored sensitivity to this compound. nih.govportlandpress.com This suggests that the miR-495-3p/GRP78/Akt axis is a key mechanism of resistance in TNBC. nih.gov

RIPK1-AKT-P21 Pathway: In hepatocellular carcinoma (HCC), resistance to this compound can be mediated through the Receptor-Interacting Protein Kinase 1 (RIPK1). nih.gov Inhibition of RIPK1 in this compound-treated HCC cells was found to decrease the phosphorylation of AKT and increase the level of the cell cycle inhibitor p21. nih.gov This led to cell cycle arrest and enhanced the anti-proliferative effect of the drug. These findings indicate that the RIPK1-AKT-P21-dependent pathway plays a significant role in this compound resistance in HCC, and targeting RIPK1 could be a strategy to overcome it. nih.gov

c-MYC Pathway: As mentioned earlier, the c-MYC oncogene has been identified as a potential upstream regulator in the context of metabolic reprogramming and drug resistance in bladder cancer. nih.govmdpi.com Its ability to regulate the expression of key enzymes in polyamine metabolism (ODC1 and SRM) and its influence on drug resistance highlight its importance as a resistance-associated molecular pathway. nih.gov

Advanced Drug Delivery Systems Research

Polymeric Micelle Formulations

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. For pirarubicin, these formulations serve as a carrier system, encapsulating the lipophilic drug within a hydrophobic core while a hydrophilic shell provides stability in aqueous environments and prolongs circulation time.

Styrene-Maleic Acid Copolymer-Pirarubicin Micelles

The copolymer of styrene-maleic acid (SMA) has been effectively used to create micelles containing this compound. acs.org In this system, this compound is non-covalently encapsulated, likely through hydrophobic interactions between the styrene (B11656) part of the SMA and the this compound chromophore. acs.org This preparation method is straightforward and achieves a high recovery of this compound, with studies reporting over 80% recovery and 60% drug loading by weight. acs.org

Once formed, these SMA-pirarubicin (SMA-THP) micelles exhibit high water solubility and a controlled, slow release of the drug. acs.org In vitro studies have demonstrated that SMA-THP micelles have a cytotoxic effect on various cancer cell lines, including human colon and breast cancer cells, with IC50 values (the concentration required to inhibit the growth of 50% of cells) at or below 1 μM, comparable to free this compound. acs.orgnih.gov The micellar formulation effectively kills tumor cells in a dose-dependent manner. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Drug Loading (by weight) | 60% | acs.org |

| Drug Recovery | >80% | acs.org |

| Average Molecular Size (Micelle) | ~34 kDa | acs.org |

| Average Molecular Size (with Albumin) | ~94 kDa | acs.org |

| In Vitro Release Rate | ~3-4% per day | acs.org |

| In Vitro Cytotoxicity (IC50) | ≤ 1 μM (Human colon & breast cancer cells) | nih.gov |

Enhanced Permeability and Retention (EPR) Effect Research

A key principle guiding the development of macromolecular drug delivery systems like SMA-pirarubicin micelles is the Enhanced Permeability and Retention (EPR) effect. nih.govnih.gov The EPR effect is a phenomenon characteristic of solid tumors, which exhibit leaky blood vessels and poor lymphatic drainage. mdpi.com This anatomical abnormality allows macromolecules and nanoparticles, typically larger than 40 kDa, to selectively escape from the bloodstream into the tumor tissue and be retained there for extended periods. nih.govnih.gov

Formulations such as SMA-pirarubicin micelles and other polymer-drug conjugates are designed to exploit this effect. nih.govnih.gov By increasing the molecular size of the drug from under 1 kDa to well over 30 kDa, these systems can circulate in the bloodstream for longer and accumulate preferentially in tumor tissues. acs.orgnih.gov Studies have shown that macromolecular drugs demonstrate significantly prolonged blood circulation and selective tumor accumulation due to the EPR effect. nih.gov This passive targeting mechanism is considered a more universal approach for tumor drug delivery compared to actively targeted systems. bohrium.com The binding of SMA micelles to albumin, a natural blood protein, can further increase their size and stability in circulation, enhancing the EPR-mediated tumor targeting. acs.orgnih.gov

Nanosuspension Development

Nanosuspensions represent another strategy for this compound delivery. These are carrier-free systems consisting of nearly pure drug nanoparticles stabilized by a small amount of surfactant or polymer, which allows for very high drug loading. jst.go.jp

Fatty-Acid Modified this compound Nanosuspensions

A significant challenge in creating nanosuspensions of this compound using techniques like antisolvent precipitation is its solubility in the aqueous antisolvent. jst.go.jp To overcome this, researchers have synthesized fatty-acid-modified this compound (FA-THP) by attaching fatty acids such as octanoic acid, dodecanoic acid, or palmitic acid to the drug. jst.go.jpnih.gov This modification increases the hydrophobicity of this compound, reducing its solubility in aqueous media and allowing for the successful formation of nanoparticles. jst.go.jpnih.gov

Among the different fatty acid modifications, palmitic acid-modified this compound (pal-THP) was found to be particularly efficient for formulating a highly drug-loaded nanosuspension. jst.go.jpnih.gov These nanosuspensions can be prepared using a simple antisolvent precipitation technique, which is advantageous for quality control and potential scale-up. jst.go.jp

Albumin-Stabilized Formulations

Albumin, the most abundant protein in blood plasma, is highly biocompatible and has been effectively used as a stabilizer in the preparation of FA-THP nanosuspensions. jst.go.jp In this method, an aqueous solution containing bovine serum albumin (BSA) or human serum albumin (HSA) acts as the antisolvent. jst.go.jpnih.gov The albumin stabilizes the newly formed drug nanoparticles, preventing them from growing into larger particles. jst.go.jp

Research has shown that using BSA as a stabilizer for pal-THP nanosuspensions yields nanoparticles of an optimal size for tumor delivery, typically between 100-125 nm, as confirmed by dynamic light scattering and transmission electron microscopy. jst.go.jpnih.gov The resulting pal-THP nanosuspension demonstrated cytotoxicity in colon 26 cells. nih.gov It is proposed that these nanoparticles, after reaching tumor cells, disintegrate upon interaction with the cell membrane, liberating pal-THP, which is then converted back to free this compound in the acidic tumor microenvironment. jst.go.jpnih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Stabilizer | Bovine Serum Albumin (BSA) | jst.go.jp |

| Preparation Method | Antisolvent Precipitation | nih.gov |

| Optimal Particle Size | 100–125 nm | jst.go.jpnih.gov |

| In Vitro Activity | Showed cytotoxicity in colon 26 cells | nih.gov |

| Proposed Release Mechanism | Disintegration by cell membrane interaction, conversion to free THP in acidic media | nih.gov |

Polymer Conjugate Systems

In contrast to formulations where the drug is physically encapsulated, polymer conjugate systems involve the covalent linking of this compound to a polymer backbone. These conjugates are generally more stable in circulation than drug-encapsulated micelles. nih.govresearchgate.net

Various polymers have been investigated for creating this compound conjugates. One example is a covalently conjugated SMA-pirarubicin system (SMA-THP conjugate). nih.gov This conjugate also forms micelles in aqueous solution and can bind to albumin, allowing it to behave as a macromolecule and exploit the EPR effect for tumor targeting. nih.gov

Another researched system is hydroxypropyl-acrylamide (HPMA) polymer-conjugated this compound (P-THP). nih.gov In this system, this compound is connected to the HPMA polymer via a hydrazone bond. nih.gov This acid-cleavable linkage is designed to be relatively stable at the physiological pH of blood but breaks down to release the active this compound molecule in the more acidic environment characteristic of tumor tissues. nih.govresearchgate.netnih.gov Research on pH-responsive SMA-pirarubicin conjugates containing a hydrazone bond also showed a significantly increased release rate of the free drug at acidic pH (6.5) compared to physiological pH (7.4). nih.gov This pH-sensitive release mechanism provides an additional layer of tumor-specific drug delivery. nih.govnih.gov

| Polymer System | Linkage Type | Key Feature | Reference |

|---|---|---|---|

| Styrene-Maleic Acid Copolymer (SMA) | Covalent (Amide) | High stability in circulation, forms micelles, EPR effect targeting | nih.govresearchgate.net |

| Hydroxypropyl-Acrylamide (HPMA) | Covalent (Hydrazone) | Acid-cleavable linkage for pH-responsive drug release in tumor microenvironment | nih.gov |

| Styrene-Maleic Acid Copolymer (SMA) | Covalent (Hydrazone) | pH-responsive release; ~42% release at pH 6.5 vs. ~10% at pH 7.4 in 72h | nih.gov |

Hydroxypropyl-Acrylamide (HPMA) Polymer Conjugates

Research into this compound delivery has extensively explored the use of N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) copolymers as water-soluble carriers. These polymer-drug conjugates are designed to leverage the enhanced permeability and retention (EPR) effect, a phenomenon where macromolecules passively accumulate in solid tumor tissues due to their leaky vasculature and poor lymphatic drainage. nih.govmostwiedzy.pl This targeted accumulation is a cornerstone of the strategy behind HPMA-pirarubicin conjugates. mostwiedzy.pl

Innovations in polymer chemistry, specifically the use of controlled reversible addition-fragmentation chain transfer (RAFT) polymerization, have enabled the synthesis of well-defined, linear HPMA-based polymer carriers. nih.gov This method allows for precise control over the molecular weight and dispersity of the polymer, which is crucial for optimizing its in vivo behavior, such as prolonging blood circulation and enhancing tumor accumulation. nih.gov The resulting conjugate, often denoted as P-THP, typically has a molecular weight that exceeds the renal threshold, preventing rapid clearance from the body. nih.govmdpi.com Studies have shown that P-THP, with a molecular weight of around 38 kDa, exhibits a hydrodynamic volume similar to that of bovine serum albumin and does not aggregate or significantly interact with it in aqueous solutions. nih.gov

The overarching goal of these HPMA-pirarubicin conjugates is to create a stable, long-circulating prodrug that selectively accumulates in tumor tissue before releasing its active cytotoxic payload. nih.govnih.gov

Acid-Cleavable Linker Chemistry in Conjugates

A critical feature of HPMA-pirarubicin conjugates is the incorporation of an acid-cleavable linker that connects the this compound molecule to the polymer backbone. mostwiedzy.plfrontiersin.org This linkage is designed to be stable in the neutral pH environment of the bloodstream (approximately pH 7.4) but to undergo hydrolysis in the mildly acidic conditions characteristic of the tumor microenvironment and intracellular compartments like endosomes and lysosomes (pH 5.0-6.5). nih.govresearchgate.net

The most commonly researched linker for this purpose is a pH-sensitive hydrazone bond. mostwiedzy.plnih.govfrontiersin.org The stability of this bond is highly dependent on the surrounding pH. Research confirms that HPMA-pirarubicin conjugates with a hydrazone linker show high stability at physiological pH, minimizing premature drug release during circulation. nih.gov However, when exposed to acidic pH levels of 6.5 or lower, the hydrazone bond is cleaved, effectively releasing the active this compound. nih.gov This pH-triggered activation mechanism is essential for achieving site-specific drug activity within the tumor tissue. nih.gov

The rate of drug release is influenced by the buffer composition, with studies showing that phosphate (B84403) buffers can facilitate faster cleavage of the hydrazone bond compared to other solutions like L-arginine. nih.gov Ex vivo studies using sera from different animal species have further demonstrated the high stability of the conjugate in biological fluids. nih.gov

| Condition | Linker Stability | This compound Release | Reference |

|---|---|---|---|

| Physiological pH (~7.4) | High | Minimal | nih.gov |

| Acidic pH (≤6.5) | Low (Cleavage occurs) | Effective | nih.gov |

Nanocarrier Strategies Beyond Polymers

Beyond polymer conjugates, research has investigated other nanocarrier systems to optimize the delivery of this compound, focusing on platforms such as carbon nanotubes and liposomes.

Carbon Nanotube (SWNT) Based Drug Delivery

Single-walled carbon nanotubes (SWNTs) have been investigated as a nanocarrier platform for delivering this compound, particularly for the intravesical treatment of bladder cancer. nih.govnih.gov In this approach, SWNTs are functionalized to improve their biocompatibility and solubility. One method involves modifying the SWNTs with phospholipid-branched polyethylene (B3416737) glycol. nih.govnih.gov

This compound is then conjugated to the functionalized SWNT, often via a cleavable ester bond, to form an SWNT-THP conjugate. nih.govnih.gov This linkage allows for the release of this compound from the nanocarrier. The use of SWNTs as a vehicle aims to enhance the contact of the chemotherapeutic agent with the tumor tissue. nih.gov

In vitro studies comparing the cytotoxicity of the SWNT-THP conjugate against the human bladder cancer cell line BIU-87 showed that the conjugate induced significantly higher tumor depression than free this compound. nih.govnih.gov Similarly, in vivo studies using rat bladder cancer models demonstrated superior therapeutic efficacy for the SWNT-THP formulation compared to this compound administered alone. nih.govnih.gov

| Treatment Group | Tumor Depression (%) | Reference |

|---|---|---|

| SWNT-THP Conjugate | 74.35 ± 2.56 | nih.govnih.gov |

| This compound (THP) alone | 51.24 ± 1.45 | nih.govnih.gov |

| SWNT alone | 1.74 ± 0.56 | nih.govnih.gov |

Liposomal Encapsulation Studies

Liposomes have been developed as another key nanocarrier strategy for this compound delivery. These lipid-based vesicles can encapsulate the drug, altering its biodistribution. One formulation is a novel this compound liposome (B1194612) powder (L-THP) designed to be reconstituted into a liposomal suspension before use.

This formulation comprises distearoylphosphatidylcholine, distearoylphosphatidylglycerol, cholesterol, and lactose. Characterization of the reconstituted L-THP revealed specific physicochemical properties. These liposomes are designed to encapsulate the this compound, with studies showing a very high entrapment efficiency. The pharmacokinetic profile of liposomal this compound is altered compared to the free drug, which can influence tissue distribution. In-vitro studies showed a sustained release profile for the formulation, with approximately 63.5% of the drug being released over a 24-hour period.

| Parameter | Value | Reference |

|---|---|---|

| Mean Diameter | ~220.0 nm | |

| Zeta Potential | ~ -33.0 mV | |

| Entrapment Efficiency | >93.1% |

Combinatorial Preclinical Research Strategies